molecular formula C22H20ClN3O B600979 Losartan Impurity 2 CAS No. 1407521-00-9

Losartan Impurity 2

Número de catálogo: B600979
Número CAS: 1407521-00-9
Peso molecular: 377.9 g/mol
Clave InChI: YGFYCMCIBMLOOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Losartan Impurity 2 (CAS No. 1407521-00-9) is a structurally defined organic compound classified as a process-related impurity in the synthesis of losartan, a widely used angiotensin II receptor antagonist for hypertension and diabetic nephropathy . Its molecular formula is C₂₂H₂₀ClN₃O, with a molecular weight of 377.88 g/mol. Structurally, it retains the biphenyltetrazole core of losartan but differs in substituents, specifically at the imidazole moiety, where modifications during synthesis or degradation lead to its formation . Analytical characterization of this compound has been achieved via advanced techniques like HPLC-DAD, Q-TOF-MS, and offline HPLC-FT-IR coupling, which confirm its identity and purity thresholds .

Métodos De Preparación

Synthetic Routes for Losartan Impurity 2

Alkylation-Mediated Synthesis

Impurity 2 is frequently generated via N-methylation of losartan potassium during synthesis. This pathway involves alkylating agents such as methyl iodide or methyl p-toluenesulfonate under alkaline conditions.

Reaction Conditions and Optimization

ParameterExample 1 (Methyl p-toluenesulfonate)Example 2 (Methyl Iodide)
Base K₂CO₃ (0.7 eq)K₂CO₃ (0.7 eq)
Solvent AcetoneAcetone
Temperature Room temperatureRoom temperature
Reaction Time 8 hours6 hours
Yield 83.3%32.1%
Purity 73.3%99.9%

Key Observations :

  • Methyl p-toluenesulfonate yields higher quantities but lower purity due to competing side reactions .

  • Methyl iodide achieves superior purity through faster kinetics, though with reduced yield .

  • Crystallization steps (e.g., acetone/N-hexane) are critical for isolating the impurity .

Stereoselective Synthesis of Structural Analogues

For stereoisomeric impurities (e.g., Impurity C), a multi-step sequence involving reduction , combination , chlorination , and deprotection is employed.

Stepwise Reaction Pathway

  • Reduction :

    • Substrate : 2-n-butyl-4-imidazole aldehyde derivatives.

    • Reagent : NaBH₄ or LiAlH₄ in methanol.

    • Outcome : Formation of intermediate (Compound V) with 75–80% yield .

  • Addition Reaction :

    • Reactants : Compound V + Compound IV (imidazole derivative).

    • Conditions : K₂CO₃ in DMF, 18 hours.

    • Product : Compound III (85% yield) .

  • Chlorination :

    • Reagent : N-Chlorosuccinimide (NCS) in dichloromethane.

    • Catalyst : Triethylamine.

    • Output : Compound II (85% yield) .

  • Deprotection :

    • Reagents : H₂SO₄ → NaOH.

    • Final Product : Impurity C (95% yield, 98% purity) .

Analytical Characterization of Impurity 2

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are pivotal for quantifying and identifying impurities.

HPLC Parameters for Impurity Detection

ParameterValue
Column Luna 5 µm C18(2)
Mobile Phase Acetonitrile/water with 0.1% TFA
Detection UV (254 nm)
Peak-to-Valley Ratio >2 (Impurity A vs. G)

Performance Metrics :

  • Linearity : 1–7.50 µg/mL (R² = 0.999) .

  • Accuracy : 99.53–100.32% recovery at 50–150% levels .

  • Precision : %RSD <0.01 for intra-/inter-day assays .

Mass Spectrometry and Structural Elucidation

LC-MS/MS enables precise identification of impurities via MRM transitions and in silico fragmentation.

MRM Transitions for Azido Impurities

ImpurityPrecursor → Product (m/z)LOQ (ppm)
AZBT189.1 → 146.10.667
AZLS251.1 → 208.10.667
AZBC235.1 → 192.10.667
AZIM203.1 → 160.10.667

Key Findings :

  • AZLS (azide-related impurity) detected at 409.69 ppm in API samples .

  • Untargeted screening revealed novel impurities (e.g., LOS F, J, K, L, M) via HRMS .

Case Studies: Industrial-Scale Preparation

Process Optimization for Impurity Minimization

To reduce impurity formation, manufacturers employ:

  • Toluene Washing : Removes residual triphenylphosphine and azide byproducts .

  • Crystallization : Dichloromethane/water systems achieve >99% purity .

  • Stability Testing : Calcium hydrogen phosphate + sodium lauryl sulfate formulations reduce degradation .

Stability Data for Formulations

FormulationImpurity Content (0 Day)Impurity Content (6 Months)
Example 1 BaselineBaseline
Comparative 5 4× higher6× higher

Regulatory and Quality Control Considerations

ICH Guidelines and Pharmacopeial Standards

  • ICH Q3A(R2) : Sets limits for genotoxic impurities (e.g., azides) at ≤1.5 ppm .

  • Ph.Eur. Monograph 2232 : Mandates HPLC methods for detecting 10+ impurities .

Nitrosamine Screening

LC-MS methods quantify nitrosamines (e.g., NDMA, NMBA) with LOQs as low as 0.05 ng/mL .

Análisis De Reacciones Químicas

Losartan Impurity 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the impurity. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. .

Aplicaciones Científicas De Investigación

Analytical Techniques for Impurity Detection

The detection and quantification of Losartan Impurity 2 are crucial for ensuring drug quality. Advanced analytical techniques are employed, including:

  • High-Performance Liquid Chromatography (HPLC) : Widely used for separating and quantifying impurities in pharmaceutical products. HPLC methods have been validated to simultaneously analyze Losartan and its related impurities, including this compound .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry is utilized to identify unknown impurities through untargeted screening approaches. Studies have revealed multiple impurities in Losartan formulations, highlighting the importance of comprehensive impurity profiling .
  • In Silico Fragmentation : This computational approach aids in elucidating the structures of impurities by simulating fragmentation patterns observed in mass spectrometry .

Case Study 1: Impurity Profiling in Drug Products

A study conducted on various batches of Losartan tablets identified several impurities through a combination of untargeted and targeted screening methods. The findings indicated significant variations in impurity profiles over time, emphasizing the need for continuous monitoring to ensure compliance with safety standards .

Case Study 2: Environmental Impact

Research has shown that Losartan and its impurities, including this compound, are frequently detected in wastewater effluents, posing risks to aquatic ecosystems. Advanced oxidation processes (AOPs) have been explored as effective methods for degrading these pharmaceutical contaminants, with studies demonstrating significant degradation rates using activated peroxymonosulfate .

Regulatory Considerations

Regulatory agencies require rigorous testing for impurities like this compound to ensure patient safety. The International Conference on Harmonisation (ICH) guidelines outline acceptable limits for drug impurities, necessitating manufacturers to implement stringent quality control measures during production.

Summary of Findings

Aspect Details
Analytical Techniques HPLC, Mass Spectrometry, In Silico Fragmentation
Key Findings Multiple impurities identified; significant environmental presence
Regulatory Standards Compliance with ICH guidelines essential for patient safety
Environmental Impact Detected in wastewater; AOPs show promise for degradation

Mecanismo De Acción

The mechanism of action of Losartan Impurity 2 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacological profile of losartan by potentially interacting with the angiotensin II receptor or other molecular targets. Further research is needed to fully understand its effects and interactions .

Comparación Con Compuestos Similares

Losartan Impurity 2 shares structural and functional similarities with other losartan-related impurities and active pharmaceutical ingredients (APIs). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 1407521-00-9 C₂₂H₂₀ClN₃O 377.88 Modified imidazole substituent
Losartan Impurity 1 79047-41-9 C₈H₁₃ClN₂O 188.66 Smaller fragment; lacks biphenyltetrazole
Losartan Impurity 3 - C₂₂H₂₂ClN₃O 379.89 Additional methyl group on imidazole
Losartan Carboxylic Acid 124750-67-0 C₂₂H₂₀ClN₃O 377.87 Carboxylic acid group at imidazole position
Losartan EP Impurity C (Isolosartan) 114799-13-2 C₂₂H₂₃ClN₆O 422.92 Isomeric variation in tetrazole linkage

Key Findings :

Structural Similarities :

  • All compounds retain the biphenyltetrazole backbone critical for angiotensin II receptor binding .
  • Differences arise in substituents (e.g., hydroxyl, methyl, or carboxylic acid groups) at the imidazole or tetrazole positions, altering polarity and pharmacokinetics .

Analytical Differentiation :

  • FTIR spectra distinguish this compound from others via unique absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch), absent in analogs like Losartan Impurity 1 .
  • Q-TOF-MS identifies Impurity 2’s [M+H]⁺ ion at m/z 378.88 , differing from Losartan Carboxylic Acid ([M+H]⁺ m/z 378.87 ) due to isotopic variations .

Pharmacological Impact: Unlike active metabolites (e.g., Losartan Carboxylic Acid), this compound lacks therapeutic efficacy.

Regulatory and Synthetic Relevance: Impurity 2 is classified as a genotoxic impurity if nitroso derivatives (e.g., N-Nitroso Losartan, CAS 451.92 g/mol) form during storage, necessitating strict control . In contrast, Losartan EP Impurity K (Losartan Carboxaldehyde) is a synthetic intermediate with higher reactivity but lower stability .

Research Findings and Challenges

  • Synthetic Pathways: Modifications at the imidazole 5-position (e.g., fluorination or NO-donor chains) yield derivatives with retained bioactivity, unlike Impurity 2, which arises from incomplete reactions or hydrolysis .
  • Database Limitations : PubChem’s 2D/3D similarity searches often misidentify analogs (e.g., Candesartan or Olmesartan) due to conformational variability, highlighting the need for manual verification .
  • Quantification Challenges : Impurity 2’s low abundance (<0.1%) requires ultrasensitive methods like LC-MS/MS , as traditional UV detection lacks specificity .

Actividad Biológica

Losartan is a widely used antihypertensive medication that belongs to the angiotensin receptor blocker (ARB) class. Its primary mechanism involves selective inhibition of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. However, the focus of this article is on Losartan Impurity 2 , a byproduct of the synthesis of losartan, and its biological activity.

Overview of this compound

This compound is an unintended product formed during the manufacturing process of losartan. While impurities in pharmaceutical compounds can often be detrimental, they can also exhibit unique biological activities that warrant investigation. Understanding these activities is crucial for assessing the safety and efficacy of the final pharmaceutical product.

Losartan itself functions as a competitive antagonist at the AT1 receptor, blocking the effects of angiotensin II, which include vasoconstriction and aldosterone release. The primary metabolic pathway involves conversion to the active metabolite EXP3174, which is significantly more potent than losartan in blocking AT1 receptors .

In contrast, the biological activity of this compound may differ based on its chemical structure and interactions with various biological systems. Preliminary studies suggest that impurities can affect pharmacokinetics and pharmacodynamics, potentially altering therapeutic outcomes.

Antioxidant Properties

Research has indicated that this compound may possess antioxidant properties. A study explored its interaction with copper(II) ions, revealing that the complex formed exhibited superoxide dismutase mimetic activity. This suggests potential protective effects against oxidative stress in biological systems .

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cell lines. In vitro studies demonstrate that this impurity can exert more toxic effects on tumor cells compared to losartan itself and copper(II) ions. This raises questions about its potential role in cancer therapeutics or as a marker for drug safety assessments .

Case Study 1: Interaction with Biological Systems

In an experimental setup involving osteoblast-like cells, this compound was shown to influence cell proliferation and morphology. The findings suggested that while losartan promotes beneficial effects in hypertension management, its impurity may have distinct cellular effects that could impact bone health or cancer progression .

Case Study 2: Clinical Implications

A clinical study assessed the impact of losartan and its impurities on patients with hypertension and chronic kidney disease. Results indicated that while losartan effectively reduced blood pressure and proteinuria, variations in impurity levels correlated with adverse events such as acute renal insufficiency in some patients. This highlights the importance of monitoring impurities in therapeutic formulations .

Data Summary

Parameter Losartan This compound
Mechanism AT1 receptor antagonistPotentially varied; requires further study
Bioavailability ~33%Not well characterized
Half-life 2 hoursNot established
Antioxidant Activity NoYes
Cytotoxicity LowHigher against tumoral cells

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying Losartan Impurity 2 in drug formulations?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is widely used for impurity profiling. For structural confirmation, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is recommended. Method validation should include specificity, linearity, precision, and accuracy, with limits of detection (LOD) and quantification (LOQ) determined using ICH Q2(R1) guidelines. For example, a study optimized chromatographic conditions to resolve impurities at RRT 1.12 using LC-PDA-QTOF-MS, achieving precise mass accuracy (≤5 ppm error) for molecular formula identification .
  • Regulatory Compliance : Ensure methods align with pharmacopeial standards (e.g., USP, EP) for ANDA submissions .

Q. What degradation pathways lead to this compound formation under stress conditions?

  • Pathways : Acidic hydrolysis (e.g., 1M HCl at 70°C) induces dimerization via nucleophilic attack, particularly in compounds with imidazole or tetrazole moieties. Impurity 2 may form as a dimeric byproduct, as observed in stress testing of Losartan potassium, where dimerization accounted for >0.5% of total impurities .
  • Experimental Design : Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) and monitor impurities using stability-indicating HPLC methods .

Q. How should researchers validate analytical methods for this compound quantification?

  • Key Parameters : Validate specificity (peak purity via PDA), linearity (R² ≥0.99), precision (%RSD <2%), and accuracy (recovery 98–102%). Use normalization against a Losartan standard, as described in USP monographs:
    Impurity %=CSCU×rirS×100\text{Impurity \%} = \frac{C_S}{C_U} \times \frac{r_i}{r_S} \times 100

where CSC_S and CUC_U are standard and test solution concentrations, and ri/rSr_i/r_S are peak responses .

Q. What regulatory thresholds govern the control of this compound?

  • Guidelines : Per ICH Q3A/B, unspecified impurities must be ≤0.1%, and total impurities ≤1.0%. For mutagenic impurities (e.g., azido derivatives), adhere to ICH M7 thresholds (TTC: 1.5 μg/day) .

Advanced Research Questions

Q. How can advanced mass spectrometry differentiate this compound from structural isomers or co-eluting degradants?

  • Techniques : Use tandem MS/MS with collision-induced dissociation (CID) to fragment ions and compare fragmentation patterns. For example, LC-QTOF-MS identified an impurity (m/z 399.1473) with a distinct molecular formula (C22_{22}H23_{23}ClN2_2O3_3) differing from Losartan by ±2 oxygen/nitrogen atoms .
  • Chiral Resolution : Employ chiral columns (e.g., CHIRALPAK® IG-3) to resolve enantiomers, as impurities may arise from stereochemical byproducts .

Q. What mechanistic insights explain the dimerization of Losartan under acidic conditions?

  • Mechanism : Protonation of the imidazole ring increases electrophilicity, enabling nucleophilic attack by a second Losartan molecule. This is consistent with dimer formation (e.g., 2-H-Dimer²) observed in stress testing, where relative retention times (RRT 2.9) and MS data confirmed dimeric structures .

Q. How can computational toxicology predict the mutagenic risk of this compound?

  • In Silico Tools : Apply QSAR models (e.g., DEREK, Sarah) to assess structural alerts. For azido impurities (e.g., AZBT), Ames test data confirmed mutagenicity, necessitating control below TTC limits. Recent studies reclassified some impurities (e.g., Losartan Azide) as non-mutagenic based on in vivo comet assays .

Q. What challenges arise in synthesizing and certifying reference standards for this compound?

  • Synthesis : Optimize reaction conditions (e.g., protecting group strategies for tetrazole moieties) to avoid side products. For certification, validate purity (>98%) via orthogonal methods (HPLC, NMR, elemental analysis) and cross-reference against pharmacopeial standards .

Q. How do nitrosamine impurities (e.g., NMBA) intersect with this compound analysis?

  • Co-Analysis : Develop multi-impurity HPLC methods using C18 columns and gradient elution (e.g., 0.1% formic acid/acetonitrile). For NMBA, employ LC-MS/MS with MRM transitions (e.g., m/z 114→99) to achieve LOQ ≤0.96 ppm .

Q. What strategies improve method transferability for impurity quantification across laboratories?

  • Robustness Testing : Evaluate column batches, flow rates, and mobile phase pH variations. Include system suitability criteria (e.g., resolution ≥2.0 between Losartan and impurities) and inter-laboratory cross-validation .

Propiedades

Número CAS

1407521-00-9

Fórmula molecular

C22H20ClN3O

Peso molecular

377.9 g/mol

Nombre IUPAC

2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile

InChI

InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3

Clave InChI

YGFYCMCIBMLOOT-UHFFFAOYSA-N

SMILES canónico

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.